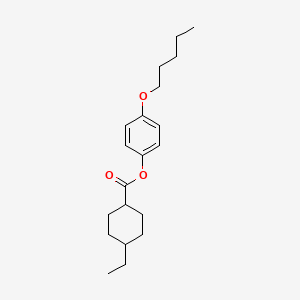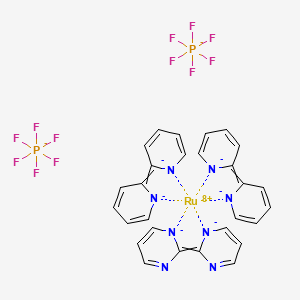
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is a complex compound that features a ruthenium center coordinated with pyridine and pyrimidine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate typically involves the coordination of ruthenium with pyridine and pyrimidine ligands. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the complex. Commonly used solvents include methanol and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization and chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(IV) or ruthenium(VI) species, while reduction may produce ruthenium(II) species. Substitution reactions can result in the formation of new ruthenium complexes with different ligands .
Scientific Research Applications
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is being conducted on its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the development of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism by which 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination can influence the electronic properties of the compound, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application, such as interacting with DNA in medicinal chemistry or facilitating electron transfer in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(III) chloride
- Ruthenium(IV) oxide
Uniqueness
Compared to similar compounds, 2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate is unique due to its specific ligand coordination, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in specialized applications such as targeted catalysis and advanced material development .
Properties
Molecular Formula |
C28H22F12N8P2Ru |
|---|---|
Molecular Weight |
861.5 g/mol |
IUPAC Name |
2-pyridin-1-id-2-ylidenepyridin-1-ide;2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);dihexafluorophosphate |
InChI |
InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q3*-2;2*-1;+8 |
InChI Key |
HEDCZCBZNLVELL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=CC(=C2C=CC=C[N-]2)[N-]C=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+8] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



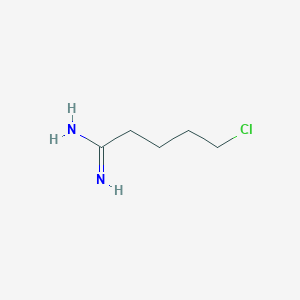
![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B15147970.png)
![4-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B15147976.png)
![N-[(E)-(4-bromophenyl)methylidene]-1-tert-butyl-1H-benzimidazol-5-amine](/img/structure/B15147985.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B15147992.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B15147997.png)
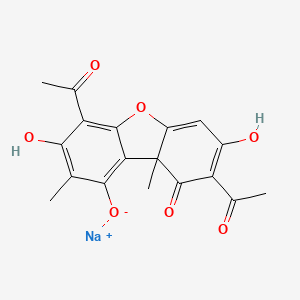
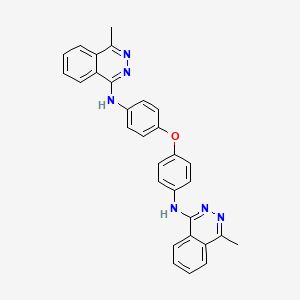
![N'-[4-(benzyloxy)phenyl]-N,N-diphenylbutanediamide](/img/structure/B15148035.png)
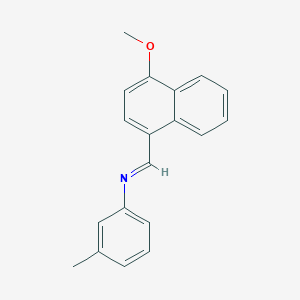
![Methyl {4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}acetate](/img/structure/B15148042.png)
![5-[(2-Chlorophenyl)methylene]-2-thioxo-thiazolidin-4-one](/img/structure/B15148054.png)
